L-alpha-phosphatidylglycerol (Egg, Chicken) (sodium salt)
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Overview
Description
L-alpha-phosphatidylglycerol (Egg, Chicken) (sodium salt) is a naturally occurring anionic phospholipid found in the cell membranes of plants, animals, and bacteria. It is less abundant than phosphatidylethanolamine in prokaryotes and eukaryotes and phosphatidylcholine in eukaryotes, but it plays a crucial role in various biological processes .
Preparation Methods
L-alpha-phosphatidylglycerol (Egg, Chicken) (sodium salt) is synthesized through a reaction between cytidine diphosphate-diglyceride and L-alpha-glycerol 3-phosphate, followed by dephosphorylation . This compound is typically prepared from egg yolk lecithin and is available in both chloroform and powder forms . Industrial production methods involve extraction and purification processes to ensure high purity levels, often exceeding 99% .
Chemical Reactions Analysis
L-alpha-phosphatidylglycerol (Egg, Chicken) (sodium salt) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and catalysts to facilitate the reactions. The major products formed depend on the type of reaction and the reagents used .
Scientific Research Applications
L-alpha-phosphatidylglycerol (Egg, Chicken) (sodium salt) has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of L-alpha-phosphatidylglycerol (Egg, Chicken) (sodium salt) involves its role as a key metabolic precursor of cardiolipin. It is synthesized through a reaction between cytidine diphosphate-diglyceride and L-alpha-glycerol 3-phosphate, followed by dephosphorylation . This compound is crucial for maintaining the structural integrity of cell membranes and plays a significant role in various cellular processes .
Comparison with Similar Compounds
L-alpha-phosphatidylglycerol (Egg, Chicken) (sodium salt) can be compared with other similar compounds, such as:
Phosphatidylethanolamine: More abundant in prokaryotes and eukaryotes, it plays a role in membrane fusion and cell signaling.
Phosphatidylcholine: Predominantly found in eukaryotes, it is essential for membrane structure and function.
Cardiolipin: A key component of the inner mitochondrial membrane, it is involved in mitochondrial energy production.
L-alpha-phosphatidylglycerol (Egg, Chicken) (sodium salt) is unique due to its specific role in respiratory health and photosynthetic processes, as well as its use in various scientific research applications .
Properties
Molecular Formula |
C40H76NaO10P |
---|---|
Molecular Weight |
771.0 g/mol |
IUPAC Name |
sodium;2,3-dihydroxypropyl [3-hexadecanoyloxy-2-[(E)-octadec-9-enoyl]oxypropyl] phosphate |
InChI |
InChI=1S/C40H77O10P.Na/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-40(44)50-38(36-49-51(45,46)48-34-37(42)33-41)35-47-39(43)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2;/h17-18,37-38,41-42H,3-16,19-36H2,1-2H3,(H,45,46);/q;+1/p-1/b18-17+; |
InChI Key |
FJXDNGDRHUDFST-ZAGWXBKKSA-M |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCC/C=C/CCCCCCCC.[Na+] |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+] |
Origin of Product |
United States |
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